Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-3-yl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-3-yl)- involves a one-pot synthetic procedure. This method uses acetophenone and trimethylacetaldehyde in the presence of TosMIC (tosylmethyl isocyanide) and a mild base such as LiOH·H₂O. The reaction is carried out in ethanol at room temperature, and the progress is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot synthesis method mentioned above is economical and can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-3-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-methylphenyl)-:
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: This compound is a dopamine transporter reuptake inhibitor and has a different mechanism of action.
Uniqueness
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-3-yl)- is unique due to the presence of both the 4-methylphenyl and 1-methyl-1H-pyrrol-3-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62128-43-2 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(4-methylphenyl)-(1-methylpyrrol-3-yl)methanone |
InChI |
InChI=1S/C13H13NO/c1-10-3-5-11(6-4-10)13(15)12-7-8-14(2)9-12/h3-9H,1-2H3 |
InChI Key |
FTMWXEIFZVGUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C=C2)C |
Origin of Product |
United States |
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